Cas no 101080-24-4 (6-Chloro-5-methylpyrimidin-2(1H)-one)

6-Chloro-5-methylpyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidinone core substituted with a chloro group at the 6-position and a methyl group at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chlorinated pyrimidinone scaffold is particularly useful in nucleophilic substitution reactions, enabling the introduction of diverse substituents. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in medicinal chemistry, where it serves as a building block for biologically active molecules. Its purity and consistent performance make it a reliable choice for research and industrial applications.
6-Chloro-5-methylpyrimidin-2(1H)-one structure
101080-24-4 structure
Product Name:6-Chloro-5-methylpyrimidin-2(1H)-one
CAS No:101080-24-4
MF:C5H5ClN2O
MW:144.55899977684
CID:124468
PubChem ID:71434417
Update Time:2025-10-16

6-Chloro-5-methylpyrimidin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-5-methylpyrimidin-2(1H)-one
    • 2(1H)-Pyrimidinone, 6-chloro-5-methyl-
    • 6-chloro-5-methyl-1H-pyrimidin-2-one
    • 2(1H)-Pyrimidinone, 4-chloro-5-methyl- (6CI)
    • SCHEMBL20844100
    • 2(1H)-pyrimidinone,4-chloro-5-methyl-
    • DTXSID40849652
    • 101080-24-4
    • 4-chloro-5-methylpyrimidin-2(1H)-one
    • SB56933
    • DB-359486
    • Inchi: 1S/C5H5ClN2O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H,7,8,9)
    • InChI Key: VONSXWIKHHTSCS-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=NC(N1)=O)C

Computed Properties

  • Exact Mass: 144.0090405g/mol
  • Monoisotopic Mass: 144.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 46.01000
  • LogP: 1.14400

6-Chloro-5-methylpyrimidin-2(1H)-one Pricemore >>

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